

Solubility of Mesityl Oxide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesityl oxide

Cat. No.: B046562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesityl oxide (4-methyl-3-penten-2-one) is a versatile α,β -unsaturated ketone widely employed as a solvent and an intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of **mesityl oxide**, addressing both qualitative and theoretical quantitative aspects. While extensive experimental quantitative data is not readily available in public literature, this guide outlines established theoretical models for solubility prediction and provides a general experimental protocol for its determination.

Qualitative Solubility Profile

Mesityl oxide is widely reported to be miscible with most common organic liquids.^{[1][2][3]} Its molecular structure, featuring both a polar carbonyl group and a nonpolar hydrocarbon backbone, allows for favorable interactions with a wide range of solvent classes. Sources consistently indicate its miscibility with alcohols such as ethanol and ethers like diethyl ether.^{[1][2][4][5][6]} General statements in chemical literature describe it as soluble in most organic solvents.^{[7][8][9][10]}

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for **mesityl oxide** in a broad array of common organic solvents at various temperatures is not extensively documented in readily accessible literature. This scarcity of empirical data necessitates the use of theoretical models for estimating solubility, which can be a powerful tool for solvent screening and process design.

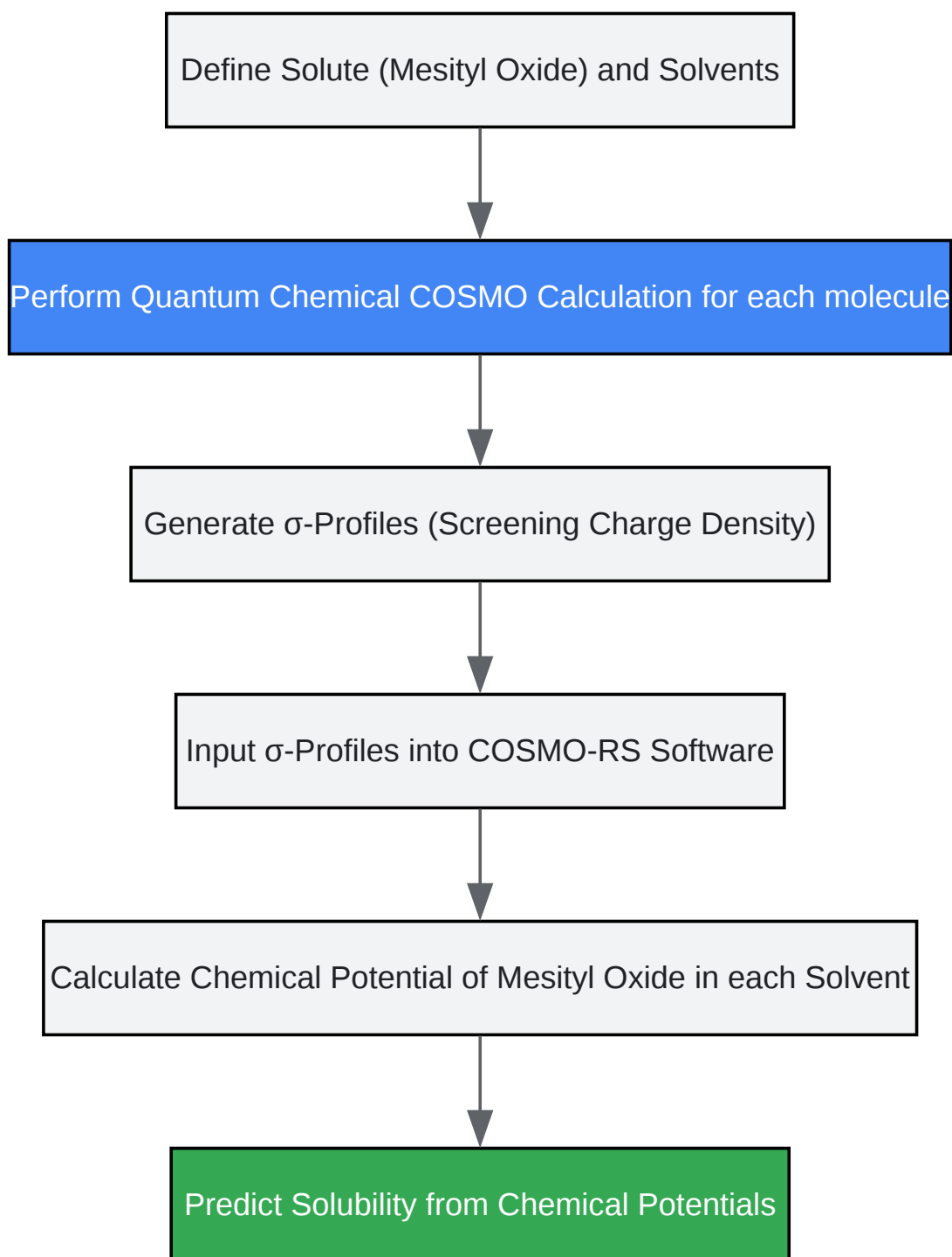
Theoretical Solubility Prediction Models

For researchers and professionals in drug development, computational models offer a robust alternative to experimental screening for determining solubility. Two such powerful predictive models are COSMO-RS (Conductor-like Screening Model for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients).

COSMO-RS

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties of fluids and liquid mixtures.^{[11][12][13][14]} It utilizes the results of quantum chemical calculations to determine the chemical potential of a substance in a liquid phase, from which properties like solubility can be derived.^[12] A key advantage of COSMO-RS is its ability to provide predictions without the need for experimental data for the specific system, relying instead on fundamental molecular properties.^{[13][14]} This makes it an invaluable tool for screening a large number of solvents to find optimal candidates for a particular application.

The logical workflow for utilizing COSMO-RS for solubility prediction is as follows:



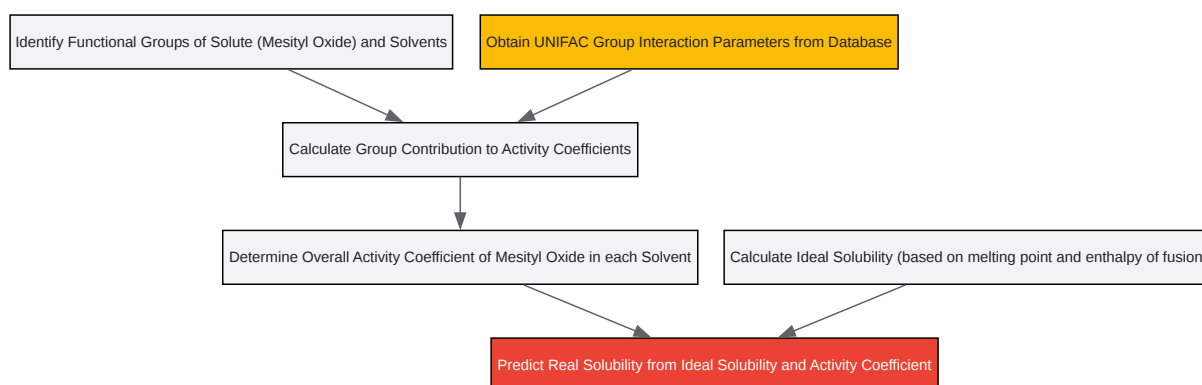
[Click to download full resolution via product page](#)

Caption: Workflow for solubility prediction using COSMO-RS.

UNIFAC

The UNIFAC method is a group-contribution model that estimates activity coefficients in non-ideal mixtures.[15][16] It breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups.[16] While semi-empirical, UNIFAC is a widely used and reliable method for predicting phase equilibria, including solid-liquid and liquid-liquid equilibria, which are directly related to solubility.[17][18]

The general process for predicting solubility with the UNIFAC model is outlined below:



[Click to download full resolution via product page](#)

Caption: Workflow for solubility prediction using the UNIFAC model.

Experimental Protocol for Solubility Determination

For applications requiring high accuracy, experimental determination of solubility is indispensable. A general and reliable method for determining the solubility of a liquid solute like **mesityl oxide** in an organic solvent is the static equilibrium method followed by quantitative analysis.

Materials and Equipment

- **Mesityl oxide** (high purity)
- Selected organic solvents (analytical grade)
- Temperature-controlled shaker bath or incubator

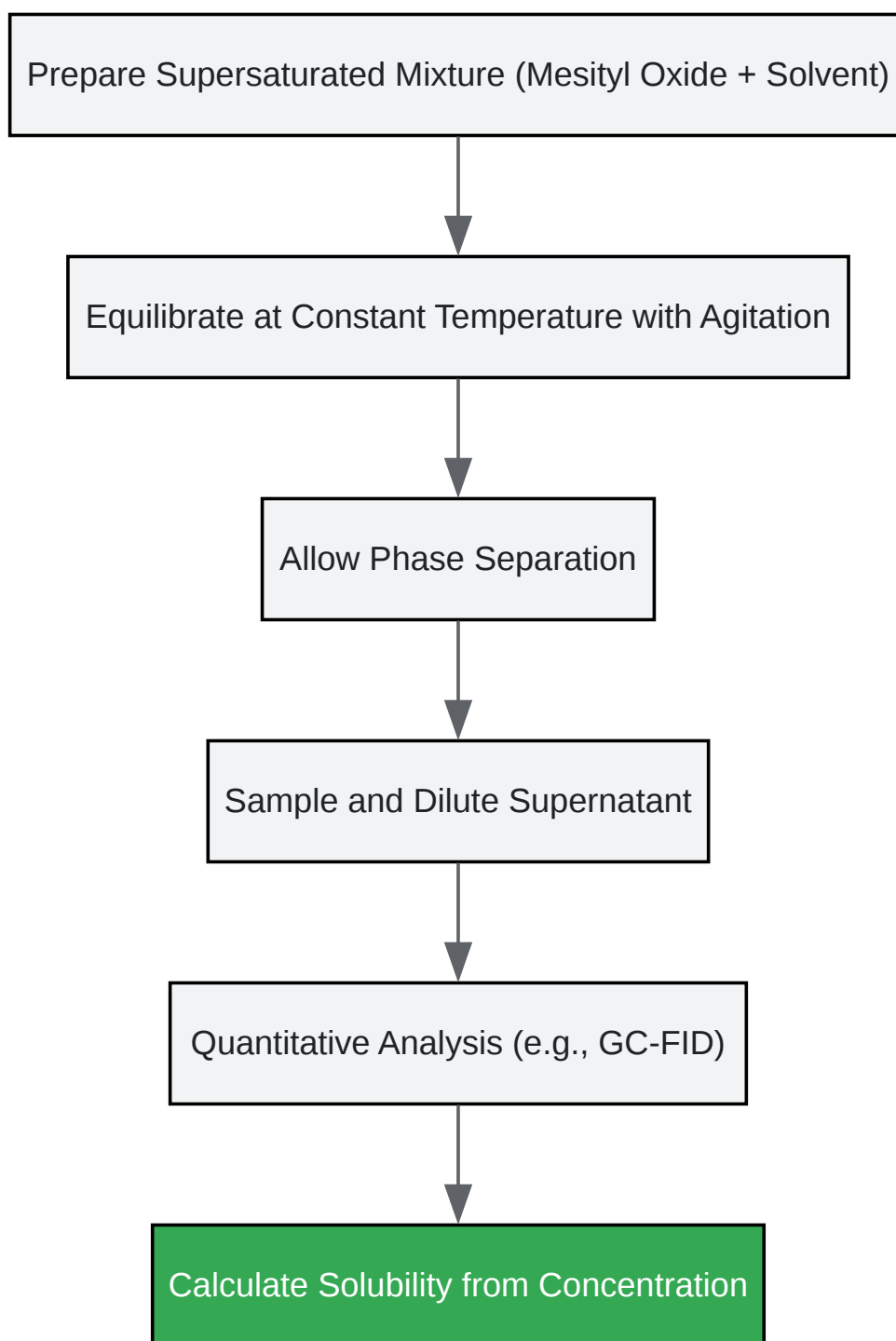
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
- Syringes and filters

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **mesityl oxide** to a known volume of the selected organic solvent in a series of sealed vials.
 - Place the vials in a temperature-controlled shaker bath set to the desired temperature.
 - Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate **mesityl oxide** phase at the end of this period confirms saturation.
- Sample Collection and Preparation:
 - Allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved **mesityl oxide** to settle.
 - Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe with a filter.
 - Dilute the collected sample gravimetrically or volumetrically with the pure solvent to a concentration that falls within the linear range of the analytical method.
- Quantitative Analysis:
 - Prepare a series of calibration standards of **mesityl oxide** in the respective solvent.

- Analyze the calibration standards and the diluted sample using a pre-validated analytical method, such as GC-FID. The choice of analytical technique will depend on the solvent and the required sensitivity.
- Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) against the concentration of the standards.
- Determine the concentration of **mesityl oxide** in the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of **mesityl oxide** in the original saturated solution, taking into account the dilution factor.
 - Express the solubility in desired units, such as g/100 g of solvent, mol/L, or mole fraction.

The experimental workflow can be visualized as follows:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **mesityl oxide**.

Conclusion

Mesityl oxide exhibits broad miscibility with a wide range of common organic solvents, a characteristic that underpins its utility in numerous chemical applications. While specific, publicly available quantitative solubility data is limited, powerful computational tools such as COSMO-RS and UNIFAC provide reliable means for predicting solubility, thereby aiding in solvent selection and process optimization. For applications demanding precise solubility values, the outlined experimental protocol provides a robust framework for their determination. The combination of qualitative understanding, theoretical prediction, and targeted experimentation will empower researchers, scientists, and drug development professionals to effectively harness the properties of **mesityl oxide** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mesityl Oxide | 98% Purity | Reagent Supplier [benchchem.com]
- 2. Buy Mesityl oxide | 141-79-7 [smolecule.com]
- 3. Mesityl Oxide | 141-79-7 | Supplier & Exporter [chemicalbull.com]
- 4. CAS 141-79-7: Mesityl oxide | CymitQuimica [cymitquimica.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Page loading... [wap.guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Mesityl_oxide [chemeurope.com]
- 10. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 11. zenodo.org [zenodo.org]
- 12. COSMO-RS - Wikipedia [en.wikipedia.org]
- 13. scm.com [scm.com]
- 14. COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents [mdpi.com]

- 15. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UNIFAC - Wikipedia [en.wikipedia.org]
- 17. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of Mesityl Oxide in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046562#solubility-of-mesityl-oxide-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com